
N-(4-Brom-2-fluorphenyl)-6-methoxypyrimidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide: is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methoxy group on the pyrimidine ring, and a carboxamide functional group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and inhibition.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is the vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in tumor angiogenesis, which is the formation of new blood vessels that tumors need to grow .
Mode of Action
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the signaling that promotes angiogenesis, thereby limiting the tumor’s ability to grow and spread .
Biochemical Pathways
The compound affects the VEGF signaling pathway, which is critical for angiogenesis . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels .
Pharmacokinetics
The pharmacokinetics of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is administered orally and is distributed extensively to tissues in a dose-dependent manner . The compound is metabolized, with N-desmethyl-ZD6474 being the most prominent metabolite, although it accounts for less than 2% of the total amount of the compound present .
Result of Action
The inhibition of VEGFR-2 by N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide results in a decrease in angiogenesis . This leads to a reduction in the growth and spread of tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Fluorination: The starting material, 4-bromo-2-fluoroaniline, is synthesized through the bromination and fluorination of aniline.
Pyrimidine Ring Formation: The 4-bromo-2-fluoroaniline is then reacted with appropriate reagents to form the pyrimidine ring, incorporating the methoxy group.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amide coupling reaction using suitable reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Oxidation and Reduction: The methoxy group on the pyrimidine ring can participate in oxidation and reduction reactions under appropriate conditions.
Amide Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Vergleich Mit ähnlichen Verbindungen
- N-(4-bromo-2-fluorophenyl)benzamide
- 4-bromo-2-fluorobiphenyl
- N-(2-bromo-4-fluorophenyl)acetamide
Comparison:
- N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is unique due to the presence of the pyrimidine ring and methoxy group, which are not present in the similar compounds listed above.
- The presence of the pyrimidine ring enhances its potential applications in medicinal chemistry and pharmaceuticals.
- The methoxy group provides additional sites for chemical modification, increasing its versatility in organic synthesis.
This detailed article provides a comprehensive overview of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O2/c1-19-11-5-10(15-6-16-11)12(18)17-9-3-2-7(13)4-8(9)14/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKSQLRQBNLMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide](/img/structure/B2525056.png)
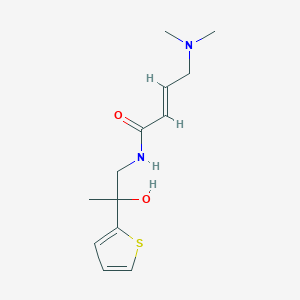

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}benzamide](/img/structure/B2525060.png)
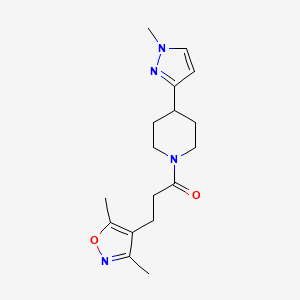
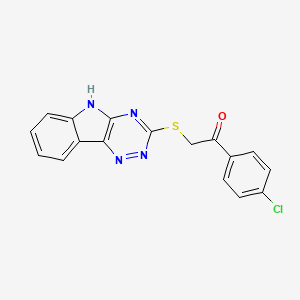
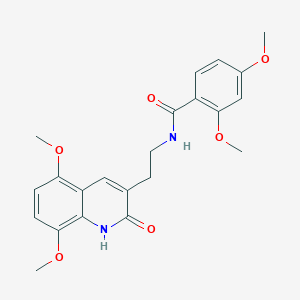
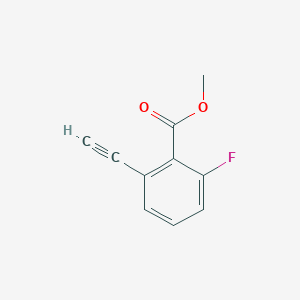
![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)
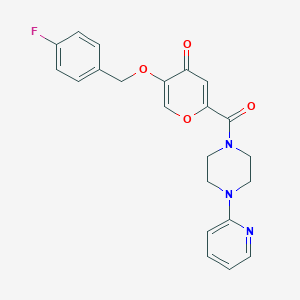
![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)

![4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2525079.png)
